molecular formula C13H11NO4 B2973233 2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid CAS No. 949980-40-9

2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid

Cat. No.: B2973233
CAS No.: 949980-40-9
M. Wt: 245.234
InChI Key: PRUVYXVNYCDREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid is an organic compound with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol . It is known for its unique structure, which includes a pyridine ring and a phenoxyacetic acid moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid typically involves the reaction of 2-chloropyridine with 4-hydroxyphenoxyacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including its ability to inhibit certain enzymes and receptors.

    Medicine: Research has explored its potential as a therapeutic agent due to its biological activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. It has been shown to activate ion channels and inhibit ligand binding to G protein-coupled receptors (GPCRs). Additionally, it can inhibit the activity of protein kinase C, which plays a role in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid is unique due to its combination of a pyridine ring and a phenoxyacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

2-(4-pyridin-2-yloxyphenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-13(16)9-17-10-4-6-11(7-5-10)18-12-3-1-2-8-14-12/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUVYXVNYCDREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.